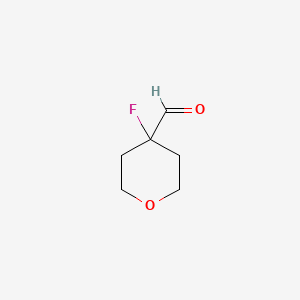

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

Description

Properties

IUPAC Name |

4-fluorooxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDPCYUIRAWFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743897 | |

| Record name | 4-Fluorooxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104606-33-8 | |

| Record name | 4-Fluorooxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a compound with notable biological activity, particularly in the context of cancer research and cell cycle regulation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring structure, which contributes to its biological activity. The fluorine atom enhances the compound's lipophilicity, influencing its interaction with biological targets.

The primary biological activity of this compound is linked to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression and transcription regulation. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Table 1: Key Cyclin-Dependent Kinases (CDKs) and Their Functions

| CDK | Function | Implication in Cancer |

|---|---|---|

| CDK1 | Regulates G2/M transition | Overexpression linked to various tumors |

| CDK2 | Involved in G1/S transition | Target for anticancer drug development |

| CDK4/6 | Regulates G1 phase | Inhibition can halt tumor growth |

| CDK7/9 | Transcription regulation | Potential targets for novel therapies |

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies indicate that this compound induces apoptosis in lung cancer cells by downregulating anti-apoptotic proteins such as Mcl-1, thereby promoting cell death through the intrinsic pathway of apoptosis .

Case Study: Lung Cancer Cell Lines

In a controlled study involving A549 lung cancer cell lines, treatment with this compound resulted in:

- Reduction of Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptotic Marker Activation : Increased levels of cleaved caspase-3 and PARP were detected, indicating apoptosis.

- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase, suggesting effective cell cycle inhibition.

Clinical Implications

The potential application of this compound as an anti-cancer agent is promising. Its ability to selectively inhibit CDKs suggests that it may be used in combination therapies to enhance the efficacy of existing treatments while minimizing side effects associated with traditional chemotherapeutics.

Scientific Research Applications

2.1. Cancer Treatment

One of the prominent applications of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde is in the development of kinase inhibitors, particularly targeting cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcription and is implicated in various cancers. Compounds derived from this compound have shown efficacy in inhibiting CDK9 activity, thus offering potential therapeutic benefits for treating cancers such as:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

Case Study:

A study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on cancer cell lines by inducing apoptosis through CDK9 inhibition .

2.2. Treatment of Inflammatory Diseases

Research indicates that compounds based on this compound can also be utilized to treat inflammatory conditions such as rheumatoid arthritis and lupus. The mechanism involves modulating inflammatory pathways mediated by CDK9, thereby reducing symptoms and progression of these diseases .

3.1. Pharmacokinetics and Toxicology

Pharmacological studies have shown that this compound possesses favorable pharmacokinetic properties, including good bioavailability and metabolic stability. However, safety assessments indicate that it can cause irritation upon contact with skin or eyes, necessitating careful handling .

Toxicological Data:

| Property | Value |

|---|---|

| LD50 (oral, rat) | Not determined |

| Eye irritation | Causes serious irritation |

| Skin contact | Harmful |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde, differing primarily in substituents or functional groups:

Key Observations :

- Tetrahydropyran-4-carbaldehyde (similarity 0.91) lacks fluorine, resulting in reduced electrophilicity at the aldehyde compared to the fluorinated analog. This impacts its reactivity in applications like organocatalysis or as a building block in drug synthesis .

- 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde replaces fluorine with a methoxy group, introducing steric bulk and electron-donating effects. This reduces electrophilicity but enhances stability under basic conditions .

- This structural variation broadens utility in materials science and kinase inhibitor design .

Physicochemical Properties

However, functional group differences suggest:

- Fluorine vs. Methoxy : The fluorine atom in this compound increases polarity and lipophilicity (logP ~1.2 estimated) compared to the methoxy analog (logP ~0.8) .

- Aldehyde vs. Ester : The aldehyde group in this compound confers higher reactivity toward nucleophiles (e.g., Grignard reagents) than the ester group in methyl tetrahydro-2H-pyran-4-carboxylate .

Preparation Methods

Literature-Based Synthetic Strategies

A comprehensive review of related dihydropyran and tetrahydropyran aldehydes provides insights into possible synthetic approaches applicable to this compound:

Trifluoroacetylation and Ring Functionalization: The reaction of 3,4-dihydro-2H-pyran with trifluoroacetic anhydride in the presence of pyridine yields trifluoroacetylated dihydropyran intermediates. These intermediates can be further manipulated to introduce fluorine atoms and aldehyde groups through nucleophilic additions and ring transformations mediated by Lewis acids such as TiCl4.

Cascade Reactions: The use of 1,3-bis(trimethylsilyl) ethers in the presence of TiCl4 facilitates a cascade process involving conjugate addition, ring opening, intramolecular nucleophilic addition, and dehydration, leading to fluorinated tetrahydropyran derivatives with aldehyde functionalities.

Haloform Cleavage and Reduction: β-Carbonyl-substituted dihydropyrans can undergo haloform cleavage in the presence of bases such as KOH, leading to carboxylic acid derivatives or aldehydes after subsequent reduction steps with sodium borohydride in methanol.

These methods highlight the complexity of synthesizing fluorinated tetrahydropyran aldehydes, requiring precise control over reaction steps to avoid ring cleavage or side reactions.

Data Table: Summary of Preparation Methods

Research Findings and Notes

The fluorinated aldehyde is sensitive due to the high reactivity of the aldehyde group and the electron-withdrawing effect of fluorine, which can increase acidity and instability.

The introduction of fluorine at the 4-position of tetrahydropyran requires careful selection of fluorinating agents and reaction conditions to avoid ring cleavage or rearrangement.

Cascade reactions mediated by Lewis acids provide a promising route to build complexity efficiently but may require extensive purification due to side reactions.

Enzymatic methods offer stereochemical control and mild reaction conditions, which are beneficial for preparing optically active fluorinated aldehydes.

The patent literature indicates that the aldehyde is often an intermediate for further functionalization rather than a final product, which may explain the scarcity of detailed synthetic protocols focused solely on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde, and how can side reactions be minimized?

- Methodology : The synthesis typically involves fluorination of tetrahydropyran-4-carbaldehyde precursors. A plausible route includes:

Protection : Use acid-catalyzed etherification to stabilize the aldehyde group during fluorination .

Fluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions to substitute hydroxyl or other leaving groups .

Deprotection : Remove protecting groups using mild acidic hydrolysis to regenerate the aldehyde functionality.

- Optimization : Monitor reaction progress via TLC or LC-MS. Side products (e.g., over-fluorination or ring-opening) can be minimized by controlling reaction temperature (<0°C) and stoichiometry .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : NMR (δ ~ -120 to -150 ppm for C-F) and NMR (aldehyde proton at δ 9.5–10.0 ppm, splitting due to adjacent fluorine) .

- IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm; C-F stretch at 1000–1100 cm .

- Mass Spectrometry : HRMS for molecular ion confirmation (expected [M+H] ~ 160.05 g/mol) .

- X-ray Crystallography : Resolve stereochemistry at the fluorinated carbon .

Q. How should this compound be stored to ensure stability?

- Guidelines :

- Store under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation of the aldehyde group.

- Avoid moisture to prevent hydrate formation, which alters reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in tetrahydropyran derivatives?

- Mechanistic Analysis : Fluorination at the 4-position is favored due to:

- Steric Effects : The equatorial position of the substituent minimizes steric hindrance in the chair conformation.

- Electronic Effects : Electron-withdrawing aldehyde groups enhance electrophilicity at C4, facilitating nucleophilic fluorination.

- Computational Support : DFT studies (e.g., B3LYP/6-31G*) can model transition states to validate regioselectivity .

Q. How can contradictory NMR data (e.g., splitting patterns) be resolved for fluorinated tetrahydropyran derivatives?

- Troubleshooting :

- Variable Temperature NMR : Determine if dynamic processes (e.g., ring flipping) cause signal broadening .

- Isotopic Labeling : Use -labeled analogs to distinguish coupling partners.

- Solvent Effects : Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts .

Q. What strategies enable the use of this compound in multi-step syntheses of bioactive molecules?

- Applications :

- Schiff Base Formation : React with amines to generate imines for antimicrobial agents (e.g., analogs of 2-(Tetrahydropyran-4-yloxy)benzaldehyde derivatives with MICs < 10 µg/mL against S. aureus) .

- Cross-Coupling : Utilize Pd-catalyzed reactions to attach aryl/heteroaryl groups for drug candidates targeting kinase inhibition .

- Case Study : A 2021 study synthesized pyran-based inhibitors via Suzuki-Miyaura coupling, achieving IC values of 0.5 µM against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.